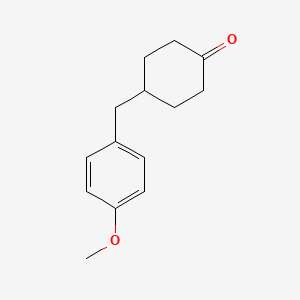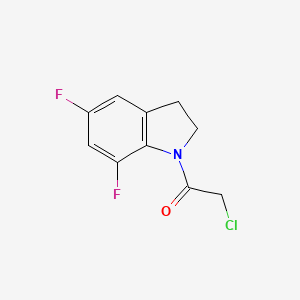
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide is an intriguing compound, capturing attention in various fields of scientific research due to its distinct chemical structure and properties. This compound features a sulfonyl ethyl linker connecting a dimethoxy-substituted isoquinoline moiety to a methoxybenzamide group, resulting in a unique arrangement that invites diverse chemical explorations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide often involves multi-step organic reactions. A typical route starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, achieved through reduction reactions of corresponding isoquinoline derivatives. The sulfonyl ethyl chain is then introduced via sulfonation reactions, followed by nucleophilic substitution to attach the methoxybenzamide group.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions is key. Using flow chemistry techniques can enhance the efficiency and yield of the compound. Catalysts and controlled reaction environments (temperature, pressure) ensure consistent production quality. The purification process usually involves column chromatography and crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Can convert methoxy groups to hydroxyl groups, altering its biological activity.
Reduction: Leads to the hydrogenation of double bonds within the structure.
Substitution: Halogenation or alkylation reactions are common, modifying the compound’s pharmacological profile.
Common Reagents and Conditions
Oxidation typically involves agents like m-chloroperbenzoic acid, while reduction utilizes hydrogen gas in the presence of palladium on carbon. Substitution reactions employ halides (chlorine, bromine) under Lewis acid catalysis.
Major Products
科学的研究の応用
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide has found applications across multiple disciplines:
Chemistry: Used as a model compound for studying sulfonyl and methoxy substitution effects on reactivity.
Biology: Investigated for its potential as a pharmacological agent targeting specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique mechanism of action.
Industry: Utilized in the development of novel materials and catalytic processes.
作用機序
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The dimethoxy and sulfonyl groups play crucial roles in these interactions, determining the compound’s binding affinity and selectivity.
類似化合物との比較
When compared with other sulfonyl and benzamide derivatives, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide stands out due to its combined structural features. Similar compounds include:
N-(2-ethylsulfonyl)benzamides: Lacking the isoquinoline moiety, they exhibit different pharmacological profiles.
Dimethoxyisoquinoline derivatives: Without the sulfonyl and benzamide groups, their reactivity and application spectrum differ significantly.
The uniqueness of this compound lies in its integrated structure, offering diverse chemical reactivity and broad application potential.
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-6-4-15(5-7-18)21(24)22-9-11-30(25,26)23-10-8-16-12-19(28-2)20(29-3)13-17(16)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYDCWINSYBHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)
![methyl 3-({[6-(furan-3-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2943405.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2943406.png)
![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)
![1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2943409.png)
![4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one](/img/structure/B2943411.png)




![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)
![METHYL 2-[(2-METHOXYPHENYL)AMINO]PYRIDINE-3-CARBOXYLATE](/img/structure/B2943421.png)

